(1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis
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Overview
Description
(1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis, is a chemical compound that belongs to the class of cyclobutanols. This compound is characterized by the presence of a cyclobutane ring substituted with a dimethylamino group and a hydroxyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis, typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine as the nucleophile.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound, follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Cyclobutane derivatives without the hydroxyl group.
Substitution Products: Compounds with different substituents replacing the dimethylamino group.
Scientific Research Applications
(1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis, involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by affecting the binding of neurotransmitters or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, trans: A stereoisomer with different spatial arrangement.
3-[(dimethylamino)methyl]cyclopentanol hydrochloride: A compound with a cyclopentane ring instead of a cyclobutane ring.
3-[(dimethylamino)methyl]cyclohexanol hydrochloride: A compound with a cyclohexane ring.
Uniqueness
(1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis, is unique due to its specific stereochemistry and the presence of both a dimethylamino group and a hydroxyl group on a cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2680529-07-9 |
---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
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